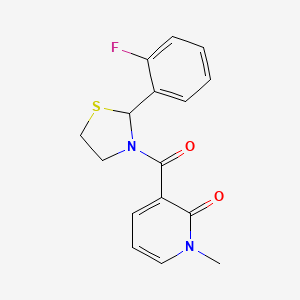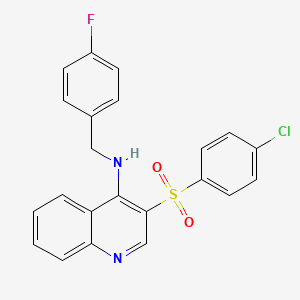
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine, commonly known as CFQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFQ belongs to the quinoline family of compounds and has a molecular weight of 437.92 g/mol.
Mecanismo De Acción
The mechanism of action of CFQ is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in cell growth and division. CFQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CFQ has also been found to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
CFQ has been found to have a number of biochemical and physiological effects in vitro. Studies have shown that CFQ can induce cell cycle arrest and apoptosis in cancer cells. CFQ has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFQ has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. CFQ is also soluble in a variety of solvents, making it easy to work with in the lab. However, CFQ has some limitations, including its relatively low potency and its limited selectivity for certain targets.
Direcciones Futuras
There are a number of potential future directions for research on CFQ. One area of interest is the development of more potent and selective analogs of CFQ that could be used as therapeutic agents. Another area of interest is the study of the mechanism of action of CFQ in more detail, which could provide insights into its potential applications in medicine. Additionally, research could be focused on identifying new targets for CFQ and exploring its potential applications in other areas, such as agriculture and environmental science.
Métodos De Síntesis
CFQ can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base such as triethylamine. The resulting product is then subjected to a nucleophilic substitution reaction with 2-chloro-3-formylquinoline to yield CFQ.
Aplicaciones Científicas De Investigación
CFQ has been found to exhibit potential applications in scientific research, particularly in the field of medicine. Studies have shown that CFQ has anti-cancer properties and can inhibit the growth of cancer cells in vitro. CFQ has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJYZJPPCDMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

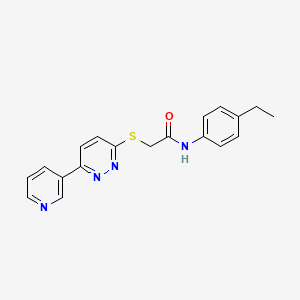
![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

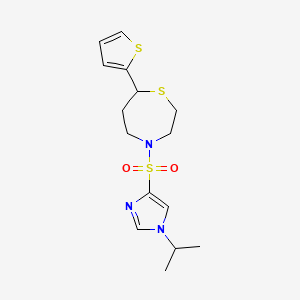
![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)

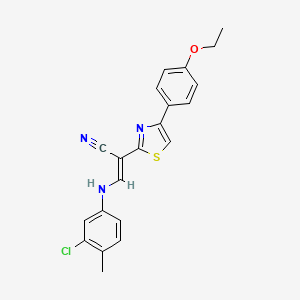
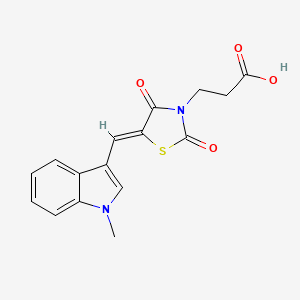


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)
